1-(2-Methoxy-5-morpholinophenyl)thiourea

Descripción general

Descripción

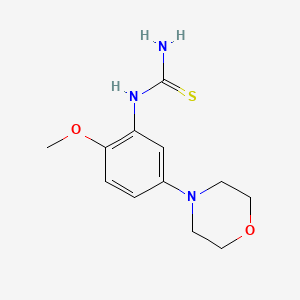

1-(2-Methoxy-5-morpholinophenyl)thiourea is an organic compound with the molecular formula C12H17N3O2S It is characterized by the presence of a thiourea group attached to a phenyl ring, which is further substituted with a methoxy group and a morpholine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-5-morpholinophenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-5-morpholinophenyl isothiocyanate with an amine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methoxy-5-morpholinophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The methoxy and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group may yield sulfonyl derivatives, while reduction can produce thiol or amine derivatives.

Aplicaciones Científicas De Investigación

1-(2-Methoxy-5-morpholinophenyl)thiourea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which 1-(2-Methoxy-5-morpholinophenyl)thiourea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy and morpholine groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparación Con Compuestos Similares

1-(2-Methoxy-5-morpholinophenyl)thiourea can be compared with other thiourea derivatives, such as:

1-(2-Methoxyphenyl)thiourea: Lacks the morpholine ring, which may affect its solubility and biological activity.

1-(2-Morpholinophenyl)thiourea: Lacks the methoxy group, potentially altering its chemical reactivity and interactions with biological targets.

1-(2-Methoxy-5-methylphenyl)thiourea: Contains a methyl group instead of a morpholine ring, which may influence its physical and chemical properties.

The unique combination of the methoxy and morpholine groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

1-(2-Methoxy-5-morpholinophenyl)thiourea, with the CAS number 383870-59-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a thiourea functional group, which is known for its ability to interact with various biological targets.

Biological Activities

1. Antifungal Activity

Research indicates that compounds similar to this compound exhibit notable antifungal properties. For instance, studies have shown that this compound can inhibit the growth of several fungal pathogens effectively, making it a potential candidate for antifungal drug development.

2. Antiviral Activity

Thiourea derivatives have been explored for their antiviral properties. In particular, related compounds have demonstrated activity against viruses such as HIV and others. The mechanism often involves inhibition of viral replication through interference with viral enzymes .

3. Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cells, although further research is needed to elucidate its precise mechanisms and efficacy in vivo.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The thiourea moiety can act as a competitive inhibitor for various enzymes involved in metabolic pathways.

- Modulation of Cell Signaling Pathways: This compound may influence signaling pathways that regulate cell proliferation and apoptosis.

- Direct Interaction with Nucleic Acids: Some studies suggest that thioureas can bind to DNA or RNA, potentially disrupting replication processes in pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antifungal | Inhibits growth of fungal pathogens | |

| Antiviral | Active against HIV and other viruses | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study: Antifungal Efficacy

A study evaluating the antifungal potential of thiourea derivatives found that this compound exhibited significant inhibitory effects against Candida albicans, with an IC50 value indicating effective concentration for inhibition.

Case Study: Antiviral Activity

Another investigation into the antiviral properties revealed that related compounds could reduce viral load in infected cell lines significantly. The study highlighted the importance of structural modifications in enhancing antiviral potency .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- In Vivo Studies: To assess the pharmacokinetics and safety profile.

- Mechanistic Studies: To better understand how this compound interacts with specific biological targets.

- Development of Derivatives: To enhance efficacy and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methoxy-5-morpholinophenyl)thiourea, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling a substituted phenylamine precursor (e.g., 2-methoxy-5-morpholinoaniline) with an isothiocyanate reagent under anhydrous conditions. Key parameters include:

- Solvent selection : Use polar aprotic solvents like DMF or THF to stabilize intermediates .

- Temperature control : Maintain 0–5°C during initial mixing to minimize side reactions, followed by room-temperature stirring for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields pure product (63–85% reported for analogous thioureas) .

- Yield optimization : Pre-activate the amine with a base (e.g., triethylamine) to enhance nucleophilicity .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR : Confirm substitution patterns via H NMR (e.g., morpholine protons at δ 3.6–3.8 ppm; methoxy singlet at δ 3.3–3.5 ppm) and C NMR (thiourea C=S signal at ~180 ppm) .

- IR spectroscopy : Validate thiourea formation with N-H stretches (~3200 cm) and C=S absorption (~1250 cm) .

- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and isotopic patterns .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

- Enzyme inhibition : Screen against kinases or HIV-1 reverse transcriptase (RT) using fluorescence-based assays (e.g., RT inhibition via dNTP incorporation monitoring) .

- Antioxidant activity : Employ DPPH radical scavenging assays (IC determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance target specificity while maintaining solubility?

Methodological Answer:

- Structural modifications : Introduce hydrophilic groups (e.g., sulfonate, hydroxyl) on the morpholine ring or aryl backbone to improve aqueous solubility without disrupting hydrogen-bonding interactions critical for target binding .

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., RT or kinases) and prioritize derivatives with favorable ΔG values .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

Methodological Answer:

- Re-evaluate force fields : Adjust solvation models (e.g., implicit vs. explicit water) in DFT or MD simulations to better reflect experimental conditions .

- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔH/ΔS values .

- Statistical analysis : Apply multivariate regression to identify outliers (e.g., steric clashes not modeled in simulations) .

Q. What computational strategies validate the electronic structure and reactivity of this thiourea derivative?

Methodological Answer:

- DFT calculations : Use B3LYP/6-311++G(d,p) to optimize geometry, calculate HOMO-LUMO gaps (predict redox behavior), and map electrostatic potential surfaces (identify nucleophilic/electrophilic sites) .

- Vibrational analysis : Compare experimental IR/Raman spectra with simulated spectra to assign vibrational modes and confirm tautomeric forms .

- NBO analysis : Quantify intramolecular hydrogen bonds (e.g., NH⋯O=C) to explain stability and reactivity .

Q. What are the implications of this compound’s coordination chemistry in drug design?

Methodological Answer:

- Metal chelation : The thiourea moiety can act as a bidentate ligand (via S and N donors) for transition metals (e.g., Cu, Pt), enabling the design of metal-based therapeutics. Characterize complexes using UV-vis (charge-transfer bands) and cyclic voltammetry .

- Biological targeting : Metal coordination may enhance DNA binding (e.g., via groove or intercalation modes) or enzyme inhibition (e.g., urease) .

Q. How can researchers assess the metabolic stability and toxicity of this compound?

Methodological Answer:

- In vitro metabolism : Use liver microsomes (human or rodent) with LC-MS to identify phase I/II metabolites and calculate half-lives .

- In silico ADMET : Predict toxicity endpoints (e.g., hepatotoxicity) using QSAR models (e.g., ADMETLab 2.0) and cross-validate with Ames test data .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

- Solvent screening : Use vapor diffusion (e.g., 1:1 DCM/methanol) or slow evaporation (acetonitrile/water) to grow single crystals .

- Temperature gradients : Gradually reduce temperature from 40°C to 4°C to control nucleation .

- Additives : Introduce trace co-solvents (e.g., DMSO) to disrupt aggregation and improve crystal quality .

Q. How can structure-activity relationships (SAR) be established when structural modifications do not correlate with activity?

Methodological Answer:

- Conformational analysis : Use NOESY NMR or X-ray crystallography to identify bioactive conformers not predicted by 2D models .

- Free-energy perturbation : Apply FEP+ (Schrödinger) to quantify the energetic impact of substituent changes on binding .

- Pharmacophore modeling : Define essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) using inactive analogs to refine SAR hypotheses .

Propiedades

IUPAC Name |

(2-methoxy-5-morpholin-4-ylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-16-11-3-2-9(8-10(11)14-12(13)18)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H3,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCJPPOEVGOZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCOCC2)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.